![molecular formula C8H16OSi B14325301 Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- CAS No. 104992-44-1](/img/structure/B14325301.png)
Ethenone, [(1,1-dimethylethyl)dimethylsilyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- is a chemical compound with the molecular formula C₆H₁₄OSi. It is a derivative of ethenone, also known as ketene, which is a highly reactive compound used in various chemical reactions. The presence of the [(1,1-dimethylethyl)dimethylsilyl] group in its structure imparts unique properties to the compound, making it valuable in different scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- can be synthesized through several methods. One common approach involves the reaction of ethenone with a silylating agent such as tert-butyldimethylsilyl chloride in the presence of a base like triethylamine. The reaction typically occurs at low temperatures to prevent decomposition of the highly reactive ethenone intermediate.
Industrial Production Methods
On an industrial scale, the production of ethenone, [(1,1-dimethylethyl)dimethylsilyl]- may involve continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound while minimizing the risk of side reactions and decomposition.
Chemical Reactions Analysis
Types of Reactions
Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl ketones.
Reduction: Reduction reactions can convert it into silyl alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the silyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include silyl ketones, silyl alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound is employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is used in the synthesis of pharmaceutical compounds, where the silyl group can improve drug properties such as solubility and bioavailability.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which ethenone, [(1,1-dimethylethyl)dimethylsilyl]- exerts its effects involves the reactivity of the ethenone moiety. The compound can act as an electrophile, reacting with nucleophiles to form various products. The [(1,1-dimethylethyl)dimethylsilyl] group stabilizes the intermediate species formed during these reactions, allowing for controlled and selective transformations.
Comparison with Similar Compounds
Similar Compounds
Ethenone (Ketene): The parent compound, ethenone, is highly reactive and less stable compared to its silyl derivative.
Trimethylsilyl Ethenone: Another silyl derivative with different steric and electronic properties.
Dimethylsilyl Ethenone: Similar in structure but with different reactivity due to the absence of the tert-butyl group.
Uniqueness
Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- is unique due to the presence of the [(1,1-dimethylethyl)dimethylsilyl] group, which imparts enhanced stability and selectivity in chemical reactions. This makes it a valuable reagent in various applications where controlled reactivity is essential.
Properties
InChI |
InChI=1S/C8H16OSi/c1-8(2,3)10(4,5)7-6-9/h7H,1-5H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNLQTAWHIIIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472061 |
Source


|
| Record name | Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104992-44-1 |
Source


|
| Record name | Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

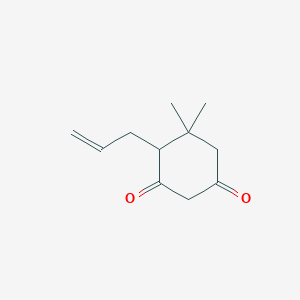
![1,1',1''-[Benzene-1,3,5-triyltris(oxyethane-2,1-diyloxy)]tribenzene](/img/structure/B14325236.png)
![[(3-Methylcyclopent-2-en-1-yl)sulfanyl]benzene](/img/structure/B14325241.png)
![2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B14325277.png)

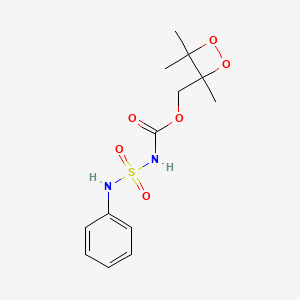
![[(2-Methylpropyl)sulfanyl]acetyl chloride](/img/structure/B14325298.png)
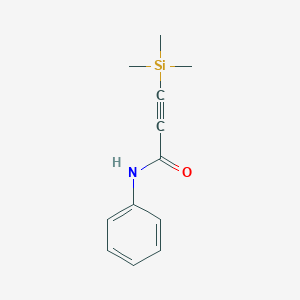
![2-[(Hex-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14325315.png)
![[1-(3,5-Diamino-1-phenyl-1H-pyrazol-4-yl)ethylidene]propanedinitrile](/img/structure/B14325318.png)
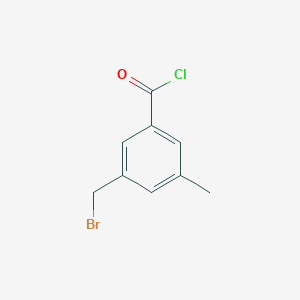
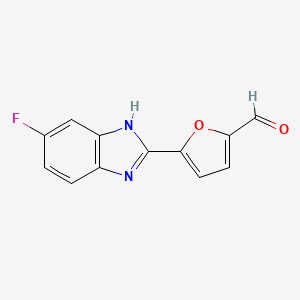
![hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14325338.png)
